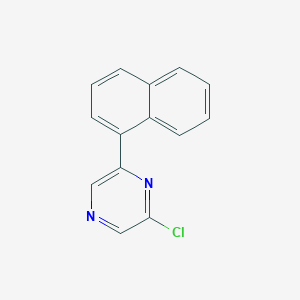

2-Chloro-6-(naphthalen-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-6-naphthalen-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-9-16-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBYHKSNZQEKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CN=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734917 | |

| Record name | 2-Chloro-6-(naphthalen-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875900-54-2 | |

| Record name | 2-Chloro-6-(naphthalen-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-Chloro-6-(naphthalen-1-yl)pyrazine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-(naphthalen-1-yl)pyrazine

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₉ClN₂ and a molecular weight of 240.69 g/mol .[1] This molecule is distinguished by its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The pyrazine ring is substituted with a chlorine atom at the 2-position and a bulky naphthalen-1-yl group at the 6-position.[2] The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the pyrazine ring, rendering it a versatile intermediate for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[2] Concurrently, the naphthalene moiety can engage in π-π stacking interactions, which may influence the compound's reactivity and its potential interactions with biological targets.[2]

Pyrazine derivatives are a significant class of heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals.[3] The pyrazine scaffold is present in numerous biologically active compounds and clinically approved drugs, highlighting its importance in medicinal chemistry.[4][5] Consequently, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization.

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most effective methods for the formation of carbon-carbon bonds, offering a versatile approach to preparing π-conjugated heterocyclic systems.[6][7] The reaction involves the coupling of an organoboron compound (naphthalen-1-ylboronic acid) with a halide (2,6-dichloropyrazine). The choice of a Suzuki coupling is advantageous due to the commercial availability and stability of the boronic acid reagent and the high functional group tolerance of the reaction conditions.[6][8]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

2,6-Dichloropyrazine

-

Naphthalen-1-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq), naphthalen-1-ylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

To the stirring suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[2]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[9]

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[10]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[10]

Predicted Spectroscopic Data:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazine-H | 8.5 - 8.8 | Singlet | Two distinct singlets are expected for the two protons on the pyrazine ring.[10][11] |

| Naphthalene-H | 7.5 - 8.2 | Multiplet | Complex multiplet pattern characteristic of a 1-substituted naphthalene ring. |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazine C-Cl | 150 - 155 | Carbon atom attached to the chlorine.[12] |

| Pyrazine C-Naphthyl | 155 - 160 | Carbon atom attached to the naphthalene group.[12] |

| Pyrazine CH | 140 - 145 | Protonated carbons on the pyrazine ring.[12] |

| Naphthalene C | 125 - 135 | A series of signals corresponding to the ten carbons of the naphthalene ring. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[13][14]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 240 | Corresponding to the molecular ion with the ³⁵Cl isotope. |

| [M+2]⁺ | 242 | Corresponding to the molecular ion with the ³⁷Cl isotope. The intensity should be approximately one-third of the [M]⁺ peak.[12][14] |

| [M-Cl]⁺ | 205 | Loss of a chlorine atom.[12] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data:

-

Aromatic C-H stretching: 3050-3150 cm⁻¹

-

C=C and C=N stretching (aromatic rings): 1400-1600 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹

Chemical Properties and Applications

The chemical reactivity of this compound is largely dictated by its structural features. The chlorine atom acts as a good leaving group, making the C2 position of the pyrazine ring susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, to generate a library of derivatives. For instance, reactions with primary or secondary amines can yield substituted pyrazine compounds.[2]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and could be employed to further functionalize the molecule.[15][16] This versatility makes this compound a valuable scaffold in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents where the pyrazine core is a known pharmacophore.[5]

Conclusion

This technical guide has outlined a reliable synthetic methodology for this compound using the Suzuki-Miyaura cross-coupling reaction. Furthermore, a comprehensive workflow for the characterization and structural confirmation of the synthesized product using modern analytical techniques has been detailed. The unique structural attributes of this compound, namely the reactive chloro-substituent and the bulky naphthalene moiety, establish it as a highly useful and versatile building block for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Its potential for further derivatization opens avenues for the discovery of novel molecules with significant biological activities.

References

-

Silva, F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

-

Silva, F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

-

Shafi, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

-

ResearchGate. (n.d.). Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,.... Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]

-

V. Snieckus, et al. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5222-5225. [Link]

-

Stanislav, I. & Beletskaya, I. P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 4247-4263. [Link]

-

Nasution, H. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

-

Mahmoud, M. A. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. International Journal of Drug Delivery Technology, 8(3), 101-106. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Dziurka, M., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(23), 7859. [Link]

-

LookChem. (n.d.). 2-CHLORO-6-(1-NAPHTHALENYL) PYRAZINE. Retrieved from [Link]

-

Zhang, Z., et al. (2020). Donor–Acceptor 1,2,4,5-Tetrazines Prepared by the Buchwald–Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-On Property by Inverse Electron Demand Diels–Alder Reaction. The Journal of Organic Chemistry, 85(4), 2314-2323. [Link]

-

Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4679. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Ali, A. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833. [Link]

-

Patel, K. D., et al. (2012). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 4(3), 1094-1099. [Link]

-

PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved from [Link]

-

Babij, N. R., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. Retrieved from [Link]

-

Traldi, P., et al. (n.d.). Pulsed Positive/Negative Chemical Ionization Mass Spectrometry of Pyrazines. AIR Unimi. [Link]

-

Yilmaz, I., et al. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 26(18), 5489. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Bohman, B., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]

-

Wiemer, A. J. & Wiemer, D. F. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1083. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-81. [Link]

-

Yilmaz, I., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). Retrieved from [Link]

Sources

- 1. 2-CHLORO-6-(1-NAPHTHALENYL) PYRAZINE | 875900-54-2 [chemicalbook.com]

- 2. This compound|CAS 875900-54-2 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to 2-Chloro-6-(naphthalen-1-yl)pyrazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-6-(naphthalen-1-yl)pyrazine (CAS No. 875900-54-2). This versatile heterocyclic compound serves as a critical building block in medicinal chemistry and materials science. The guide details a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction, outlines its key chemical characteristics, and explores its potential applications, particularly in the development of novel therapeutics. The strategic importance of the pyrazine core, combined with the naphthalene moiety, positions this compound as a valuable scaffold for generating diverse molecular architectures with significant biological potential.

Introduction: The Strategic Importance of the Pyrazine Scaffold

Pyrazine and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and serves as a versatile scaffold for molecular elaboration.[2] The introduction of a chloro-substituent, as seen in this compound, significantly enhances the electrophilicity of the pyrazine ring, making it an excellent substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[2] This reactivity is pivotal for the synthesis of diverse compound libraries in drug discovery programs.

Furthermore, the incorporation of a bulky, lipophilic naphthalene group can facilitate π-π stacking interactions with biological targets, a crucial factor in modulating the binding affinity and selectivity of drug candidates.[2] This guide will delve into the specifics of this compound as a key intermediate for scientific research and development.

Chemical Properties and Structure

This compound is a solid organic compound at room temperature, typically stored under refrigerated conditions (2-8°C) to ensure its long-term stability. Its core structure consists of a pyrazine ring substituted at the 2-position with a chlorine atom and at the 6-position with a naphthalen-1-yl group.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 875900-54-2 | [2] |

| Molecular Formula | C₁₄H₉ClN₂ | [2] |

| Molecular Weight | 240.69 g/mol | [2] |

| Predicted Boiling Point | 373.8 ± 37.0 °C | |

| Predicted Density | 1.285 ± 0.06 g/cm³ | |

| Predicted pKa | -1.54 ± 0.10 | |

| Storage Temperature | 2-8°C |

Structural Elucidation

The structure of this compound is characterized by the fusion of the pyrazine and naphthalene ring systems. The chlorine atom at the 2-position of the pyrazine ring is a key functional handle for further chemical modifications, while the naphthalene moiety significantly influences the compound's steric and electronic properties.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. In this case, the coupling occurs between 2,6-dichloropyrazine and naphthalen-1-ylboronic acid. The selectivity of the reaction, favoring mono-substitution, is a key advantage.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2,6-Dichloropyrazine

-

Naphthalen-1-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq.), naphthalen-1-ylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the flask. Subsequently, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Spectroscopic Characterization

Due to the limited availability of public-domain experimental spectra for this specific compound, this section provides predicted spectroscopic data based on the analysis of structurally analogous pyrazine derivatives.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 8.5 - 8.8 | Singlet |

| Pyrazine-H | 8.8 - 9.1 | Singlet |

| Naphthalene-H | 7.4 - 8.2 | Multiplet |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Cl (Pyrazine) | 150 - 155 |

| C-Naphthyl (Pyrazine) | 155 - 160 |

| Pyrazine CH | 140 - 148 |

| Naphthalene C | 125 - 135 |

| Naphthalene CH | 124 - 130 |

Predicted Mass Spectrometry Data (EI)

| Ion | Predicted m/z | Notes |

| [M]⁺ | 240/242 | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | 205 | Loss of a chlorine atom. |

| [M-C₁₀H₇]⁺ | 113/115 | Loss of the naphthalene group. |

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the chloro-substituent, which readily participates in nucleophilic substitution and further cross-coupling reactions. This allows for the introduction of a wide array of functional groups, making it a valuable intermediate for building molecular complexity.

Key Reactions and Derivatization

-

Amination: The chloro group can be displaced by various primary and secondary amines to introduce diverse side chains, which is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.

-

Further Cross-Coupling: The chloro-substituent can be utilized in subsequent Suzuki, Stille, or Sonogashira coupling reactions to introduce additional aryl, vinyl, or alkynyl groups.

-

Thiolation: Reaction with thiol nucleophiles can introduce sulfur-containing moieties, which are present in a number of bioactive molecules.

Potential Therapeutic Applications

The pyrazine scaffold is a well-established pharmacophore in numerous therapeutic areas.[1] While specific biological data for this compound is not extensively reported in the public domain, its structural motifs suggest potential applications in several areas of drug discovery:

-

Oncology: Many pyrazine-containing molecules exhibit potent kinase inhibitory activity.[4] This compound serves as a valuable starting point for the synthesis of novel kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival.

-

Neurodegenerative Diseases: Structurally related pyrazine derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, a target in Alzheimer's disease research.[2]

-

Anti-inflammatory Agents: The pyrazine nucleus is present in various compounds with anti-inflammatory properties. Further derivatization of this compound could lead to the discovery of novel anti-inflammatory drug candidates.

Logical Flow of Derivatization for Drug Discovery

Caption: Derivatization workflow for drug discovery applications.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, coupled with the reactive chloro-substituent, provides a versatile platform for the generation of diverse and complex molecular architectures. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and the exploration of its reactivity opens avenues for the development of novel therapeutic agents targeting a range of diseases. As research into pyrazine-based scaffolds continues to expand, the utility of this compound as a key intermediate is poised to grow in significance.

References

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Retrieved from [Link]

-

2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2-Chloro-6-phenylpyrazine | CAS 41270-62-6 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Suzuki coupling of 2,3‐dihaloazines with naphthalen‐2‐ylboronic acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020). Retrieved from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (2021). Retrieved from [Link]

-

disulfide-based prodrug compound - Justia Patents. (2024). Retrieved from [Link]

-

Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed. (2012). Retrieved from [Link]

-

Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. (2013). Retrieved from [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021). Retrieved from [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (2018). Retrieved from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (2024). Retrieved from [Link]

- WO2022148421A1 - Bridged compounds as kras g12d inhibitor and degrader and the use thereof - Google Patents. (2022).

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(naphthalen-1-yl)pyrazine

Abstract

This guide provides a comprehensive technical overview of the predicted spectroscopic data for the novel heterocyclic compound, 2-Chloro-6-(naphthalen-1-yl)pyrazine. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from structurally analogous compounds, to construct a reliable predictive spectroscopic profile. Detailed, field-proven experimental protocols for acquiring high-quality spectral data are provided, emphasizing the causal relationships between experimental parameters and data quality. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related pyrazine-based molecules in drug discovery and materials science.

Introduction

This compound is a substituted aromatic heterocycle of significant interest in medicinal chemistry and materials science. The pyrazine core is a common scaffold in pharmacologically active compounds, and its functionalization with a chloro group and a naphthalene moiety is anticipated to confer unique physicochemical and biological properties. The chlorine atom provides a reactive handle for further synthetic transformations, while the bulky, aromatic naphthalene group can influence molecular interactions, such as π-π stacking.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, coupled with robust protocols for experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for this compound are summarized in Tables 1 and 2. These predictions are based on the analysis of chemical shift data for substituted pyrazines and naphthalenes.[1][2][3][4][5][6] The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrazine ring will deshield the adjacent protons and carbons, shifting their resonances downfield.[7] The protons and carbons of the naphthalene ring will exhibit characteristic chemical shifts for a substituted aromatic system.[8][9][10]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H3 | 8.6 - 8.8 | s | - |

| Pyrazine-H5 | 8.4 - 8.6 | s | - |

| Naphthalene-H2' | 7.9 - 8.1 | d | 7.0 - 8.0 |

| Naphthalene-H4' | 7.8 - 8.0 | d | 7.0 - 8.0 |

| Naphthalene-H5' | 8.0 - 8.2 | d | 8.0 - 9.0 |

| Naphthalene-H8' | 7.9 - 8.1 | d | 8.0 - 9.0 |

| Naphthalene-H3', H6', H7' | 7.4 - 7.6 | m | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine-C2 (C-Cl) | 151 - 154 |

| Pyrazine-C6 (C-Naphthyl) | 158 - 161 |

| Pyrazine-C3 | 143 - 145 |

| Pyrazine-C5 | 141 - 143 |

| Naphthalene-C1' | 133 - 135 |

| Naphthalene-C4a' | 131 - 133 |

| Naphthalene-C8a' | 130 - 132 |

| Naphthalene-C2', C3', C4', C5', C6', C7', C8' | 124 - 129 |

Experimental Protocol for NMR Data Acquisition

The quality of NMR spectra is highly dependent on proper sample preparation and instrument setup.[11][12][13][14][15]

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.[15]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[11][13]

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard single-pulse sequence.

-

Use a spectral width of approximately 15 ppm.

-

Employ a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

NMR Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The predicted IR absorption bands for this compound are listed in Table 3. These predictions are based on the characteristic vibrational frequencies of aromatic heterocycles, substituted naphthalenes, and C-Cl bonds.[16][17][18][19][20]

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1580 | Aromatic C=C and C=N stretch (pyrazine ring) | Medium-Strong |

| 1520 - 1450 | Aromatic C=C stretch (naphthalene ring) | Medium-Strong |

| 1250 - 1000 | C-H in-plane bending | Medium-Weak |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 800 - 600 | C-Cl stretch | Medium-Strong |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a popular sampling technique for IR spectroscopy as it requires minimal sample preparation.[21][22][23][24][25]

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is important for reproducible results.

-

Data Acquisition: Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

ATR-IR Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Solved Based on 1H NMR and 13C NMR of naphthalene, explain | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. scribd.com [scribd.com]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 22. agilent.com [agilent.com]

- 23. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 24. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]

- 25. unige.ch [unige.ch]

An In-depth Technical Guide to 2-Chloro-6-(naphthalen-1-yl)pyrazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(naphthalen-1-yl)pyrazine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details the compound's core physicochemical properties, outlines a robust, field-proven synthetic protocol, and provides a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's significance as a versatile building block, particularly in the context of drug discovery, supported by insights into the broader applications of pyrazine-based scaffolds. This guide is intended to be a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Pyrazine and its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The inherent electron-deficient nature of the pyrazine ring makes it a versatile platform for various chemical transformations, enabling the synthesis of diverse molecular architectures.

This compound emerges as a particularly valuable synthetic intermediate. The presence of a reactive chlorine atom facilitates nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[3] The bulky and lipophilic naphthalenyl moiety can significantly influence the compound's physicochemical properties and its interactions with biological targets, making it an attractive starting point for the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClN₂ | [3] |

| Molecular Weight | 240.69 g/mol | [3] |

| CAS Number | 875900-54-2 | |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General observation for similar compounds |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route in modern organic synthesis.

Reaction Scheme

Sources

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Identity of CAS Number 875900-54-2

An initial investigation into the chemical compound associated with CAS number 875900-54-2 reveals a notable discrepancy within public databases. While some chemical suppliers associate this number with the heterocyclic compound 2-Chloro-6-(naphthalen-1-yl)pyrazine, a significant body of scientific literature and data from prominent life science research suppliers identify it as GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This guide will focus exclusively on GSK1016790A , which is more consistently linked to the CAS number 942206-85-1 in peer-reviewed studies and by major chemical vendors.[1][2][3][4][5][6] This decision is based on the extensive and detailed research available for GSK1016790A, aligning with the in-depth technical nature of this document intended for a scientific audience.

GSK1016790A, also known as GSK101, is a small molecule developed by GlaxoSmithKline that has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the TRPV4 ion channel.[1] Its high potency and selectivity have enabled researchers to probe the function of TRPV4 in a multitude of biological systems, including the vascular endothelium, smooth muscle tissues, and the urinary bladder.[1][7][8] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, associated hazards, and key experimental protocols for GSK1016790A.

Physicochemical Properties of GSK1016790A

GSK1016790A is a complex synthetic organic molecule with the following key identifiers and properties:

| Property | Value | Source(s) |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [2][9] |

| Synonyms | GSK101, TRPV4 Agonist | [1][9] |

| CAS Number | 942206-85-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [1][3][4][9] |

| Molecular Weight | 655.61 g/mol | [1][3][4][9] |

| Appearance | White to off-white crystalline solid | [5][9][10] |

| Purity | ≥97% (HPLC) | [2] |

| Storage | Store at -20°C | [5][9][10] |

| Solubility | DMSO: >10 mg/mL[10], 15 mg/mL[1][9], 17.68 mg/mL[3], 50 mg/mL[5], 50.4 mg/mL[6], 65.56 mg/mL[2]Ethanol: 10 mg/mL[1][9], 26.3 mg/mL[6], 58 mg/mL[3], 65.56 mg/mL[2]Dimethylformamide (DMF): 15 mg/mL[1][9]Water: Insoluble or slightly soluble[3][6] | |

| UV/Vis (λmax) | 223, 231, 286 nm | [1][9] |

Mechanism of Action: Potent and Selective Activation of the TRPV4 Channel

GSK1016790A functions as a potent and selective agonist of the TRPV4 channel, a non-selective cation channel that is permeable to Ca²⁺.[11][12] Its binding to the TRPV4 channel induces a conformational change, leading to the channel's opening and a subsequent influx of cations, primarily calcium, into the cell.[11] This rapid increase in intracellular calcium concentration ([Ca²⁺]i) is the principal event that triggers a cascade of downstream signaling pathways.[7][11]

The potency of GSK1016790A is demonstrated by its low nanomolar EC₅₀ values for eliciting Ca²⁺ influx in various cell types expressing TRPV4. For instance, in Human Embryonic Kidney (HEK) cells expressing human TRPV4, the EC₅₀ is 2.1 nM, while for mouse TRPV4 it is 18 nM.[12] In HeLa cells expressing TRPV4, the EC₅₀ for Ca²⁺ influx has been reported as 3.3 nM.[13] This makes GSK1016790A approximately 300-fold more potent than the commonly used TRPV4 agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD).[5]

Activation of TRPV4 by GSK1016790A initiates a variety of cellular responses depending on the cell type. In endothelial cells, the resulting Ca²⁺ influx can lead to the activation of endothelial nitric oxide synthase (eNOS), producing nitric oxide (NO) and causing vasodilation.[11] Systemic activation of TRPV4 can lead to pronounced decreases in systemic and pulmonary vascular resistance.[3][14]

Interestingly, prolonged stimulation with GSK1016790A can lead to a rapid partial desensitization and downregulation of the TRPV4 channel from the plasma membrane through a process involving endocytosis.[7][13] This regulatory mechanism is dependent on intracellular calcium and is controlled by the PI3K, PKC, and RhoA signaling pathways.[7]

Caption: GSK1016790A signaling pathway via TRPV4 activation.

Hazards and Safety Information

According to the Safety Data Sheet (SDS), GSK1016790A is considered a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[9] The GHS hazard classifications for this compound are as follows:

-

Flammable solid (Category 2): Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Carcinogenicity (Category 2): Suspected of causing cancer. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[9]

This material is intended for research use only and is not for human or veterinary use.[9]

Experimental Protocols

GSK1016790A is a versatile tool for studying TRPV4 channel function. Below are outlines of common experimental protocols where this compound is utilized.

In Vitro Calcium Imaging Assay

Objective: To measure the change in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV4 activation by GSK1016790A.

Methodology:

-

Cell Culture: Plate cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells) onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with fresh buffer to remove any extracellular dye.

-

Baseline Measurement: Acquire baseline fluorescence images of the cells for a few minutes to establish a stable signal.

-

Stimulation: Add GSK1016790A (typically from a concentrated DMSO stock solution) to the cells at the desired final concentration. It is crucial to have a vehicle control (DMSO alone).

-

Data Acquisition: Continuously record the fluorescence intensity over time using a fluorescence microscope equipped with an appropriate filter set and a digital camera.

-

Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i. For Fura-2, this is typically a ratiometric measurement (340/380 nm excitation). For Fluo-4, it is a change in intensity at a single wavelength. The EC₅₀ can be calculated from a dose-response curve.[11]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents conducted by TRPV4 channels upon activation by GSK1016790A.

Methodology:

-

Cell Preparation: Grow cells expressing TRPV4 on small glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an intracellular solution.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.

-

Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current. Apply voltage ramps or steps to determine the current-voltage (I-V) relationship.

-

Agonist Application: Perfuse the cell with a solution containing GSK1016790A and record the resulting change in membrane current.

-

Data Analysis: Analyze the amplitude, kinetics, and I-V relationship of the GSK1016790A-evoked current to characterize the properties of TRPV4 channel activation.[11][13]

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion

GSK1016790A has established itself as a cornerstone research tool for investigating the multifaceted roles of the TRPV4 ion channel. Its high potency and selectivity allow for precise modulation of TRPV4 activity, enabling detailed studies of its downstream signaling and physiological consequences. While the ambiguity surrounding its CAS number necessitates careful cross-referencing, the wealth of data associated with GSK1016790A under CAS number 942206-85-1 provides a solid foundation for its use in drug discovery and fundamental research. As with any potent bioactive compound, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- The Agonist GSK1016790A: A Deep Dive into its Mechanism of Action on TRPV4 Channels. Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/The-Agonist-GSK1016790A-A-Deep-Dive-into-its-Mechanism-of-Action-on-TRPV4-Channels.pdf]

- GSK1016790A (GSK101, CAS Number: 942206-85-1). Cayman Chemical. [URL: https://www.caymanchem.com/product/17289/gsk1016790a]

- The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2018.01156/full]

- GSK 1016790A. Tocris Bioscience. [URL: https://www.tocris.com/products/gsk-1016790a_4313]

- GSK1016790A - Product Information. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/17289.pdf]

- GSK1016790A | TRPV4 Channel Agonist. MedChemExpress. [URL: https://www.medchemexpress.com/gsk1016790a.html]

- GSK1016790A | TRP/TRPV Channel | Calcium Channel. TargetMol. [URL: https://www.targetmol.com/product/GSK1016790A]

- Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0016713]

- GSK1016790A | TRP Channel activator | CAS 942206-85-1. Selleck Chemicals. [URL: https://www.selleckchem.com/products/gsk1016790a.html]

- GSK1016790A | CAS 942206-85-1. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/gsk1016790a-942206-85-1]

- Thorneloe, K. S., Sulpizio, A. C., Lin, Z., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics, 326(2), 432–442. [URL: https://pubmed.ncbi.nlm.nih.gov/18499743/]

- GSK1016790A ≥98% (HPLC). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enz/g0798]

- GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/530533]

- GSK 1016790A. R&D Systems. [URL: https://www.rndsystems.com/products/gsk-1016790a_4313]

- GSK1016790A - Potent TRPV4 Agonist for Ion Channel Research. APExBIO. [URL: https://www.apexbt.com/gsk1016790a.html]

- Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4867351/]

- N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18499743/]

- The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2018.01156/full]

- Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. The Journal of General Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3182103/]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/84679]

- Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32682782/]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 3. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 4. scbt.com [scbt.com]

- 5. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 6. apexbt.com [apexbt.com]

- 7. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. ≥98% (HPLC), solid, TRPV4 channel agonist | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

The Naphthalene Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents one of medicinal chemistry's most enduring and versatile scaffolds. Its rigid, planar, and lipophilic nature provides an ideal foundation for constructing bioactive molecules that can effectively interact with a diverse range of biological targets. This guide delves into the multifaceted roles of the naphthalene moiety in bioactive compounds, moving beyond a simple catalog of drugs to explore the fundamental physicochemical and structural contributions that make it a privileged scaffold. We will examine its impact on receptor binding, pharmacokinetics, and metabolic stability through detailed case studies of blockbuster drugs, including the beta-blocker Propranolol and the anti-inflammatory agent Naproxen. Furthermore, this guide provides detailed experimental protocols for the in-vitro evaluation of naphthalene-based compounds, offering a practical framework for researchers in the field.

Introduction: The Enduring Relevance of a Bicyclic Core

First isolated from coal tar in the early 19th century, naphthalene (C₁₀H₈) has evolved from a simple industrial chemical to a cornerstone in pharmaceutical design.[1][2] Its structure, consisting of two fused benzene rings, provides a unique combination of properties that medicinal chemists have exploited to develop therapies for a vast spectrum of diseases, from cardiovascular conditions and inflammation to infectious diseases and depression.[3][4] The prevalence of the naphthalene core in numerous FDA-approved drugs is a testament to its utility and "drug-like" characteristics.[5]

This guide serves as a technical resource for drug development professionals, providing an in-depth analysis of why this scaffold is so effective. We will explore its inherent properties, its role as a pharmacophore in specific drug classes, and the strategic considerations for its incorporation into novel therapeutic agents.

Physicochemical Properties and Their Pharmacological Implications

The bioactivity of a naphthalene-containing compound is intrinsically linked to the core's fundamental physicochemical properties. Understanding these characteristics is critical for rational drug design.

-

Lipophilicity and Membrane Permeability: The extended aromatic system of naphthalene confers significant lipophilicity, as indicated by its logP value of 3.30.[6] This property is crucial for enabling compounds to cross cellular membranes and reach intracellular targets. However, this high lipophilicity must be carefully balanced by incorporating polar functional groups to ensure adequate aqueous solubility and prevent issues such as non-specific binding and rapid metabolic clearance.[7]

-

Planarity, Rigidity, and π-π Interactions: The planar and rigid structure of the naphthalene ring serves as an excellent anchor for positioning functional groups in a precise three-dimensional orientation for optimal receptor binding. This planarity facilitates high-affinity binding through π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein's active site.

-

Metabolic Considerations: The naphthalene ring is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, often forming reactive epoxide and naphthoquinone metabolites.[3] While this can be a metabolic liability leading to potential toxicity, it can also be strategically managed. Medicinal chemists can modify substitution patterns on the ring to block sites of metabolism, thereby enhancing the compound's half-life and safety profile. Understanding these pathways is essential for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of naphthalene-based drug candidates.[8]

The Naphthalene Moiety in Action: Case Studies of Marketed Drugs

The true value of the naphthalene scaffold is best illustrated by its role in the mechanism of action of several highly successful drugs. The following case studies highlight how its structure is leveraged to achieve therapeutic efficacy across different disease areas.

Case Study 1: Propranolol - The Archetypal Beta-Blocker

Propranolol is a non-selective beta-adrenergic receptor antagonist used to treat hypertension, angina, and anxiety.[9] The naphthyloxy group is the cornerstone of its pharmacological activity.

-

Mechanism of Action: Propranolol competitively blocks β1 and β2 adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[10] The extensive, lipophilic surface of the naphthalene ring is critical for high-affinity binding within the receptor's transmembrane domain. It forms key van der Waals and hydrophobic interactions that anchor the molecule in the binding pocket, while the attached propanolamine side chain provides the necessary hydrogen bonding interactions for antagonism.[11] The S(-)-enantiomer exhibits approximately 100 times greater binding affinity than the R(+)-enantiomer, highlighting the precise stereochemical fit facilitated by the rigid scaffold.[9]

Case Study 2: Naproxen - A Pillar of Anti-Inflammatory Therapy

Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[12] Its activity stems from the inhibition of cyclooxygenase (COX) enzymes.

-

Mechanism of Action: Naproxen inhibits both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[12] The naphthalene scaffold of naproxen is essential for its inhibitory action. It occupies the hydrophobic channel of the COX active site, with the 6-methoxy group providing key interactions. The attached propionic acid moiety then interacts with a critical arginine residue (Arg120) at the mouth of the active site, effectively blocking substrate entry.[13] Detailed crystallographic studies have revealed that every pendant group on the naphthyl scaffold is crucial for potent COX inhibition.[14][15]

Case Study 3: Duloxetine - Dual-Action Antidepressant

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder, anxiety, and neuropathic pain.[16][17]

-

Mechanism of Action: Duloxetine potently blocks the serotonin (5-HTT) and norepinephrine (NET) transporters in the central nervous system, increasing the levels of these neurotransmitters in the synaptic cleft.[8] The naphthyloxy ring plays a crucial role in orienting the molecule within the transporter binding sites. Structural analyses show that the large, aromatic naphthalene ring system engages in key interactions that contribute to the drug's high affinity and dual-inhibitory profile.[18] Metabolism of duloxetine primarily occurs through oxidation of this naphthyl ring.[8]

Case Study 4: Naftifine & Terbinafine - Antifungal Agents

Naftifine and the structurally related drug Terbinafine are allylamine antifungals used to treat dermatophyte infections.[19]

-

Mechanism of Action: These drugs act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[20][21] Ergosterol is an essential component of the fungal cell membrane. The lipophilic naphthalene moiety in these drugs helps anchor them within the enzyme's active site, contributing to their potent inhibitory activity and fungicidal effect.[22][23]

Case Study 5: Bedaquiline - A Novel Antitubercular Drug

Bedaquiline is a first-in-class diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis. While technically a quinoline, its mechanism provides a powerful example of how large, fused aromatic systems, analogous to naphthalene, function in drug action.

-

Mechanism of Action: Bedaquiline uniquely targets the proton pump of mycobacterial ATP synthase, an enzyme essential for energy production in Mycobacterium tuberculosis.[24] The drug binds to the rotor c-ring of the enzyme, physically jamming its rotation and halting ATP synthesis.[25][26] This leads to a potent bactericidal effect, even against dormant bacteria.[27] The extensive aromatic system is critical for the high-affinity interactions within the hydrophobic membrane-embedded region of the enzyme.

Summary of Bioactivity Data

The following table summarizes the quantitative bioactivity and physicochemical properties of the discussed naphthalene-containing drugs, underscoring the scaffold's versatility.

| Drug | Target(s) | Bioactivity Metric | Value | LogP | Reference(s) |

| Propranolol | β1/β2-Adrenergic Receptors | Ki (β1), Ki (β2) | 1.8 nM, 0.8 nM | 3.48 | [14] |

| Naproxen | COX-1 / COX-2 | IC50 | 8.72 µM / 5.15 µM | 3.18 | [3][20] |

| Duloxetine | Serotonin Transporter (SERT) | EC50 | 44.5 nM | 4.47 | [28] |

| Norepinephrine Transporter (NET) | EC50 | 116 nM | [28] | ||

| Naftifine | Squalene Epoxidase | IC50 | 114.6 nM | 5.86 | |

| Bedaquiline | Mycobacterial ATP Synthase | IC50 | 20-25 nM | 7.33 | [25] |

Experimental Workflows for Evaluating Naphthalene-Based Compounds

The rational design and optimization of naphthalene-based bioactive compounds require robust and reproducible experimental evaluation. This section provides detailed, step-by-step protocols for key in-vitro assays relevant to the drug classes discussed.

Synthetic Strategy Overview

The functionalization of the naphthalene core is a mature field in organic chemistry. Common strategies involve electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), which typically favors substitution at the α-position (C1, C4, C5, C8). Subsequent modifications, such as reduction of nitro groups to amines or palladium-catalyzed cross-coupling reactions, allow for the introduction of diverse functional groups to build structure-activity relationships (SAR). More complex, polysubstituted naphthalenes can be accessed via multi-step sequences or cycloaddition reactions.[9]

Workflow for In-Vitro Bioactivity Screening

The initial evaluation of novel naphthalene derivatives typically follows a hierarchical screening cascade to assess on-target activity, selectivity, and potential liabilities.

Caption: A generalized workflow for the in-vitro screening of novel naphthalene-based compounds.

Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is designed to measure the ability of a test compound (e.g., a naproxen analog) to inhibit human recombinant COX-2.[2][19]

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme cofactor

-

Test compound and vehicle control (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Saturated Stannous Chloride (SnCl₂) solution

-

Prostaglandin E₂ (PGE₂) ELISA Kit

-

96-well microplate

Procedure:

-

Equilibrate the Reaction Buffer to 37°C.

-

In a 96-well plate, add 150 µL of Reaction Buffer to each well.

-

Add 10 µL of Heme to each well.

-

Add 10 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle control.

-

Add 10 µL of diluted COX-2 enzyme solution to all wells.

-

Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Incubate for exactly 2 minutes at 37°C.

-

Stop the reaction by adding 30 µL of saturated SnCl₂ solution.

-

Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Liver Microsome Metabolic Stability Assay

This assay assesses the susceptibility of a test compound to Phase I metabolism by liver enzymes, primarily CYPs.[5][25]

Materials:

-

Pooled human liver microsomes (e.g., 20 mg/mL stock)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Test compound (10 mM stock in DMSO)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold Acetonitrile (ACN) with an internal standard

-

96-well incubation plate and collection plate

-

Incubator/shaker set to 37°C

Procedure:

-

Prepare a microsomal working solution by diluting the stock microsomes in Phosphate Buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation. Keep on ice.

-

Prepare the test compound working solution by diluting the DMSO stock in Phosphate Buffer to an intermediate concentration. The final DMSO concentration in the incubation should be ≤ 0.5%.

-

In the incubation plate, combine the microsomal working solution and the test compound working solution. Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from each reaction well to a collection plate containing 3 volumes of ice-cold ACN with an internal standard to stop the reaction.

-

Once all time points are collected, seal and centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (k) is the elimination rate constant.

-

Calculate the in-vitro half-life (T½) using the formula: T½ = 0.693 / k.

Caption: Experimental workflow for the liver microsomal stability assay.

Conclusion and Future Perspectives

The naphthalene moiety has unequivocally earned its status as a privileged scaffold in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and tunable electronic properties provides a robust platform for the design of potent and selective modulators of a wide array of biological targets. From the foundational discoveries of propranolol and naproxen to modern therapeutics, the naphthalene core continues to demonstrate its value.

The future of naphthalene-based drug discovery remains bright. Its application in developing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular probes is an active area of research. As our understanding of disease biology deepens, the strategic deployment of this versatile scaffold will undoubtedly continue to yield novel and effective medicines for years to come.

References

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

- Barnett, J., Chow, J., Ives, D., et al. (1994). Purification, characterization and selective inhibition of human prostaglandin G/H synthase 1 and 2 expressed in the baculovirus system. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1209(1), 130-139.

- Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.

-

Capuano, F., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry. [Link]

-

Cyprotex. Microsomal Stability Assay. [Link]

-

de Oliveira, M. A. L., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]

-

Golebiowski, A., et al. (2003). Duloxetine (Cymbalta), a dual inhibitor of serotonin and norepinephrine reuptake. Bioorganic & Medicinal Chemistry Letters, 13(24), 4477-80. [Link]

-

GlobalRx. Clinical Profile: Naftifine Hydrochloride 1% Topical Cream. [Link]

-

Gueorguieva, R., et al. (2012). Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects. Neuropsychopharmacology. [Link]

-

Ryder, N. S., & Favre, B. (1997). Characterization of Squalene Epoxidase Activity From the Dermatophyte Trichophyton Rubrum and Its Inhibition by Terbinafine and Other Antimycotic Agents. Antimicrobial Agents and Chemotherapy, 41(7), 1539-1544. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. propranolol [Ligand Id: 564] activity data. [Link]

-

Koul, A., et al. (2013). Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. Journal of Clinical and Experimental Medicine. [Link]

-

Preiss, L., et al. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. Science Advances. [Link]

-

Kalgutkar, A. S., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. [Link]

-

PubChem. Propranolol. [Link]

-

Ghosh, S., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews. [Link]

-

ResearchGate. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

Makar, S., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 21-49. [Link]

-

Maheshwari, M., et al. (2023). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. ResearchGate. [Link]

-

ACS Publications. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews. [Link]

-

Taylor & Francis Online. Squalene epoxidase – Knowledge and References. [Link]

-

PubChem. Naproxen. [Link]

-

Thor, K. B., et al. (2003). Duloxetine (Cymbalta), a dual inhibitor of serotonin and norepinephrine reuptake. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Dr.Oracle. (2025). What is duloxetine (Serotonin-Norepinephrine Reuptake Inhibitor)?. [Link]

-

U.S. Food and Drug Administration. NAFTIN® (naftifine hydrochloride) Gel, 1%. [Link]

-

Stevens, F. C., et al. (2013). Structure of racemic duloxetine hydrochloride. Acta Crystallographica Section C. [Link]

-

Luo, M., et al. (2020). Bedaquiline inhibits the yeast and human mitochondrial ATP synthases. Nature Communications. [Link]

-

Gpatindia. (2020). PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

ResearchGate. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. [Link]

-

PubChem. Naphthalene. [Link]

-

Kumar, P., & Singh, S. (2021). Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target. RSC Publishing. [Link]

-

ResearchGate. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. [Link]

-

PubChem. Naftifine. [Link]

-

Guo, H., et al. (2020). Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline. Nature. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Duloxetine (Cymbalta)?. [Link]

-

Walsh Medical Media. Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Propranolol - Wikipedia [en.wikipedia.org]